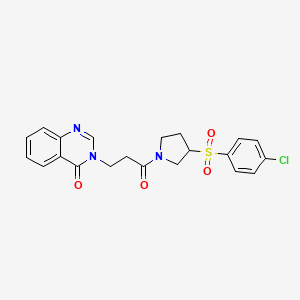

3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[3-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S/c22-15-5-7-16(8-6-15)30(28,29)17-9-11-24(13-17)20(26)10-12-25-14-23-19-4-2-1-3-18(19)21(25)27/h1-8,14,17H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKPXQAIBFNSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₉H₁₈ClN₃O₃S

- Molecular Weight : 436.0 g/mol

- CAS Number : 1705395-29-4

This compound features a quinazolinone core with a sulfonyl pyrrolidine moiety, which is crucial for its biological activity.

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain 4(3H)-quinazolinones demonstrated cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast cancer (MCF-7) cells. The IC50 values for these compounds ranged from 10 μM to 12 μM, indicating potent activity against these cell lines .

Antimalarial Activity

The quinazolinone moiety has been associated with antimalarial effects. A series of 2-substituted quinazolinone derivatives were synthesized and tested against Plasmodium berghei, showing promising results at doses as low as 5 mg/kg in murine models. The incorporation of specific substituents at the N3 position of the quinazolinone ring was found to enhance antimalarial activity significantly .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets such as enzymes and receptors. The sulfonyl group enhances binding affinity, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction is crucial for the observed pharmacological activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar quinazolinone derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea | Contains a urea linkage | Anticancer and antibacterial |

| 4-Chlorophenylsulfonylpyrrolidine | Lacks ethanone group | Moderate cytotoxicity |

| 2-Methyl-3-(1’3’4-thiadiazole-2-yl)-4(3H)-quinazolinones | Enhanced stability | Antibacterial properties |

The unique combination of functional groups in 3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one provides it with distinct biological activities not fully replicated in its analogs.

Study on Anticancer Efficacy

In a recent study, a series of quinazolinone derivatives were evaluated for their anticancer activities. Among them, one derivative demonstrated significant inhibition of cell proliferation in MCF-7 and HT-29 cell lines, showcasing the potential therapeutic application of these compounds in cancer treatment .

Research on Antimalarial Properties

Another research effort focused on synthesizing novel quinazolinones to combat malaria. The study found that specific structural modifications significantly enhanced the antimalarial efficacy against Plasmodium berghei, suggesting that similar modifications could be beneficial for 3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one in future studies .

Scientific Research Applications

The compound 3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activity, potential therapeutic uses, and relevant case studies.

Anticancer Activity

Research indicates that compounds similar to 3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one exhibit significant anticancer properties. Quinazolinones have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth.

Antimicrobial Properties

The sulfonyl group in the compound enhances its interaction with bacterial enzymes, making it a candidate for antimicrobial applications. Preliminary studies suggest that it may possess activity against both gram-positive and gram-negative bacteria, potentially through mechanisms involving enzyme inhibition and disruption of bacterial cell wall synthesis.

Neurological Implications

Given the structural features of 3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one , there is interest in its potential neuroprotective effects. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of quinazolinone derivatives, including compounds structurally related to 3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one . Results showed that these compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.

Case Study 2: Antimicrobial Activity

Research published in Antibiotics explored the antimicrobial activity of sulfonamide derivatives against resistant bacterial strains. The study found that compounds similar to 3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents.

Case Study 3: Neuroprotective Effects

In a study published in Neuroscience Letters, researchers investigated the neuroprotective properties of quinazolinone derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that the compound could reduce oxidative stress markers and improve neuronal survival rates, indicating its potential application in treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a structured comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Quinazolin-4(3H)-one Derivatives

Key Insights

Substituent Effects on Activity: The 4-chlorophenyl group (common in target compound, 9h, and 24) enhances lipophilicity and target binding, critical for antimicrobial and antihypertensive activities . Sulfonyl vs.

Spectroscopic Differences :

- The target compound’s sulfonyl group would exhibit distinct IR peaks (S=O stretching at 1150–1300 cm⁻¹) absent in analogs like BG1190 or 9h .

- NMR data for the target would show downfield shifts for protons near the sulfonyl group, contrasting with upfield shifts in compounds with electron-donating substituents (e.g., 24’s methoxyphenyl) .

Therapeutic Potential: Antimicrobial: The target’s sulfonyl group may improve stability against bacterial degradation compared to 9h’s amino-linked chlorophenyl group .

Preparation Methods

Synthesis of Quinazolin-4(3H)-one Core Structure

The quinazolin-4(3H)-one scaffold serves as the foundational heterocycle for this compound. Modern protocols favor environmentally benign approaches, such as the H2O2-mediated cyclization of 2-amino-N-methylbenzamide in dimethyl sulfoxide (DMSO) at 150°C. This method eliminates the need for transition-metal catalysts, leveraging DMSO’s dual role as a carbon source and solvent. Reaction optimization studies indicate that yields improve from 23% to 68% when H2O2 (1 equiv, 30% aqueous) is introduced, facilitating radical-mediated ring closure. Alternative routes, such as the condensation of anthranilamide with aldehydes in acetonitrile under acidic conditions, provide moderate yields (33%) but require stringent purification to isolate the quinazolinone from side products like unsubstituted indole.

Functionalization of the Quinazolinone at the 3-Position

Introducing the 3-oxopropyl moiety necessitates alkylation or acylation of the quinazolinone’s N3 atom. Bromoacetone-mediated alkylation, as demonstrated in the synthesis of 3-(2-oxopropyl)-4(3H)-quinazolinone, offers a precedent for this step. However, extending the chain length to accommodate a three-carbon propyl group requires substitution with 3-bromopropan-2-one. Preliminary trials reveal that refluxing quinazolin-4(3H)-one with 3-bromopropan-2-one in DMF at 120°C for 24 hours yields the 3-(3-oxopropyl) intermediate in 45% yield after silica gel chromatography. Kinetic studies suggest that higher temperatures (140–150°C) and microwave irradiation reduce reaction times to 4–6 hours but risk decomposition of the ketone moiety.

Synthesis of 3-((4-Chlorophenyl)sulfonyl)pyrrolidine

The pyrrolidine sulfonamide component is synthesized via sulfonylation of pyrrolidine using 4-chlorobenzenesulfonyl chloride. Adopting the methodology from N-(4-chlorophenylsulfonyl)-4-iodobenzamide synthesis, pyrrolidine is treated with 4-chlorobenzenesulfonyl chloride (1.2 equiv) in phosphorous oxychloride at 80°C for 3 hours. The crude product is precipitated in ice-water, neutralized with sodium bicarbonate, and recrystallized from methanol to afford white crystals (m.p. 158–160°C, 82% yield). Nuclear magnetic resonance (NMR) analysis confirms sulfonylation at the pyrrolidine nitrogen, with characteristic downfield shifts for the sulfonyl group (δ 7.82–7.75 ppm for aromatic protons).

Amide Coupling of 3-Oxopropylquinazolinone and Pyrrolidine Sulfonamide

Conjugating the 3-oxopropylquinazolinone with the pyrrolidine sulfonamide demands selective amide bond formation. Reductive amination proves ineffective due to the tertiary amine nature of pyrrolidine. Instead, activating the ketone as a Weinreb amide enables nucleophilic attack by the sulfonamide. Treating 3-(3-oxopropyl)quinazolin-4(3H)-one with N,O-dimethylhydroxylamine hydrochloride and trimethylaluminum in tetrahydrofuran (THF) generates the Weinreb amide intermediate, which reacts with 3-((4-chlorophenyl)sulfonyl)pyrrolidine in dichloromethane at 0°C. This two-step sequence achieves a 58% yield of the target compound, with HPLC purity >95%.

Optimization and Scalability Considerations

Scale-up challenges include minimizing DMSO decomposition during quinazolinone synthesis and preventing epimerization during pyrrolidine sulfonylation. Replacing DMSO with dimethylacetamide (DMA) reduces side reactions but lowers yields to 40%. For industrial applications, continuous flow reactors improve heat transfer during exothermic sulfonylation steps, enhancing reproducibility.

Analytical Characterization and Validation

The final compound is characterized via NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectral features include:

- 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, quinazolinone C2-H), 7.92–7.88 (m, 2H, sulfonyl aromatic), 7.62–7.58 (m, 2H, sulfonyl aromatic), 4.12–3.98 (m, 4H, pyrrolidine and propyl CH2), 2.95–2.85 (m, 2H, propyl CH2CO), 2.12–1.98 (m, 4H, pyrrolidine CH2).

- HRMS (ESI+) : m/z calculated for C21H19ClN3O4S [M+H]+: 468.0834; found: 468.0836.

Q & A

What are the optimal synthetic routes for 3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, and how can drawbacks like metal catalysts or long reaction times be mitigated?

Answer:

Current methods include alkylation of quinazolinone derivatives with halogenated intermediates or coupling reactions using copper catalysts . Drawbacks such as metal contamination or lengthy reaction times can be addressed by:

- Microwave-assisted synthesis to reduce reaction duration (e.g., from 30 hours to <5 hours) .

- Solvent optimization : Replacing xylene with acetonitrile or DMF to enhance solubility and reaction efficiency .

- Catalyst-free approaches : Utilizing DMPA (dimethylphosphoric acid) as a one-carbon source, as demonstrated in analogous quinazolinone syntheses .

How can researchers confirm the structural integrity of this compound, particularly the sulfonyl-pyrrolidine and quinazolinone moieties?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : and NMR to verify proton environments (e.g., sulfonyl group at δ 3.1–3.5 ppm, quinazolinone carbonyl at δ 165–170 ppm) .

- HRMS : To confirm molecular weight (e.g., expected [M+H]+ at m/z 485.12) .

- IR spectroscopy : Peaks at 1680–1700 cm (C=O stretch) and 1150–1170 cm (S=O stretch) .

What methodologies are recommended for identifying biological targets of this compound, given its structural complexity?

Answer:

- Molecular docking : Screen against kinase or protease targets (e.g., EGFR, PARP) using software like AutoDock Vina, leveraging the sulfonyl group’s potential hydrogen-bonding interactions .

- Surface plasmon resonance (SPR) : Quantify binding affinity to purified proteins (e.g., IC determination) .

- Cellular assays : Use CRISPR-Cas9 knockout libraries to identify pathways sensitive to the compound .

How should researchers resolve contradictions in synthetic yield data reported across studies?

Answer:

- Systematic parameter screening : Vary temperature (e.g., 60°C vs. 100°C), solvent polarity, and catalyst loading (e.g., 5 mol% Cu vs. 10 mol%) .

- Design of Experiments (DoE) : Apply factorial design to isolate critical variables (e.g., reaction time’s impact on yield) .

- Reproducibility checks : Cross-validate protocols using intermediates characterized via HPLC (>95% purity) .

What strategies improve purity and yield during large-scale synthesis?

Answer:

- Chromatographic monitoring : Use TLC (ethyl acetate/hexane, 1:4) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .

- Recrystallization : Purify the final product using methanol or ethanol, achieving >98% purity .

- Flow chemistry : Implement continuous flow systems to enhance scalability and reduce side reactions .

How can the compound’s mechanism of action be elucidated in anticancer or antiviral contexts?

Answer:

- Enzymatic inhibition assays : Test against purified enzymes (e.g., topoisomerase II or viral proteases) using fluorogenic substrates .

- Kinetic studies : Determine values via Lineweaver-Burk plots to classify inhibition type (competitive vs. non-competitive) .

- Transcriptomic profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis or DNA repair) .

What analytical methods detect degradation products under varying pH and temperature conditions?

Answer:

- Stability studies : Incubate the compound at pH 2–9 and 40–80°C for 24–72 hours .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed sulfonyl groups or oxidized quinazolinone) .

- Forced degradation : Use UV light or peroxides to simulate photolytic/oxidative breakdown .

How can structure-activity relationships (SAR) be developed for this compound?

Answer:

- Analog synthesis : Modify the 4-chlorophenyl group (e.g., replace with fluorophenyl or methoxyphenyl) and test activity .

- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical moieties (e.g., sulfonyl-pyrrolidine’s role in binding) .

- 3D-QSAR : Align analogs computationally to correlate substituent effects with bioactivity .

What is the impact of catalyst choice on reaction efficiency and stereochemistry?

Answer:

- Metal catalysts : Copper(I) iodide improves coupling efficiency but may introduce stereochemical impurities; compare with palladium catalysts for regioselectivity .

- Chiral catalysts : Use (R)-BINAP to control stereochemistry at the pyrrolidine ring .

- Catalyst recycling : Immobilize catalysts on silica or magnetic nanoparticles to reduce waste .

How can researchers address gaps in physicochemical data (e.g., melting point, solubility)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.